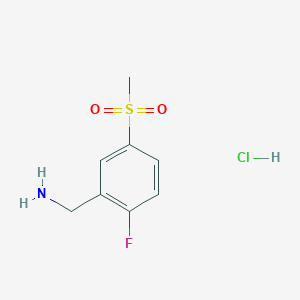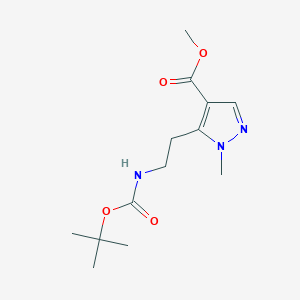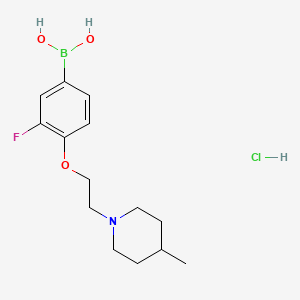
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride
Vue d'ensemble
Description
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride, or FMPE-PBH, is a boronic acid derivative that has been used in various scientific research applications. It is a white, crystalline powder that is soluble in water and organic solvents. FMPE-PBH is a useful reagent in chemical and biochemical research, as well as in medicinal chemistry. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Fluorescence Quenching Studies :
- Study 1 : Investigated the fluorescence quenching of boronic acid derivatives in alcohols using steady-state fluorescence measurements. This study contributes to understanding the photophysical properties of boronic acid derivatives (Geethanjali et al., 2015).
Synthesis and Structural Analysis :
- Study 2 : Described the synthesis and crystal structure of a related boronic acid compound. This research highlights the importance of boronic acids in the synthesis of biologically active compounds and their use in pharmaceuticals (Das et al., 2003).
Boron Hydroxide Derivatives :
- Study 3 : Explored the reaction of boron hydroxide derivatives with fluoride anions, useful for the preparation of radiolabeled derivatives (Hudnall et al., 2010).
Organic Synthesis Intermediates :
- Study 4 : Focused on the use of boronic acids as intermediates in organic synthesis, particularly in Suzuki aryl-coupling reactions for synthesizing various organic materials (Hai-xia et al., 2015).
Carbon Nanotube Modulation :
- Study 5 : Explored the use of phenyl boronic acids for saccharide recognition and anchoring polymers to the surface of graphene or carbon nanotubes. This study aids in understanding the interaction between boronic acids and nanomaterials (Mu et al., 2012).
Fluorine Substituent Effects :
- Study 7 : Examined how fluorine substituents influence the properties of phenylboronic compounds, relevant in various fields including materials’ chemistry and medicine (Gozdalik et al., 2017).
Fluorometric Probes in Cells :
- Study 12 : Developed a boronic acid derivative as a sequential fluorescence probe for ions, demonstrating its application in living cells. This research contributes to the development of sensitive detection methods for biological applications (Selvaraj et al., 2019).
Labeling Reagents for HPLC :
- Study 13 : Investigated boronic acid derivatives as fluorescent labeling reagents for measuring diol compounds by HPLC, enhancing the detection of such compounds (Terado et al., 2000).
Boronic Acid–Diol Complexation :
- Study 20 : Studied the binding of various boronic acids with biologically relevant diols, crucial for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Propriétés
IUPAC Name |
[3-fluoro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3.ClH/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16;/h2-3,10-11,18-19H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNOXQSEJWEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B1446057.png)
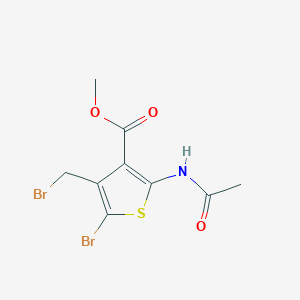

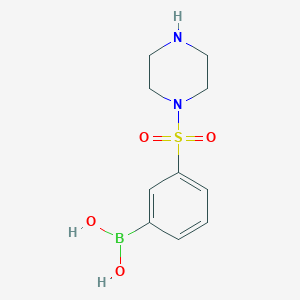
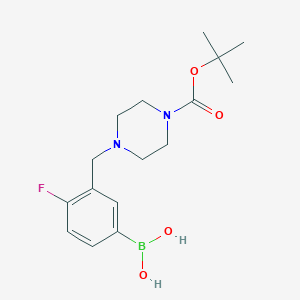
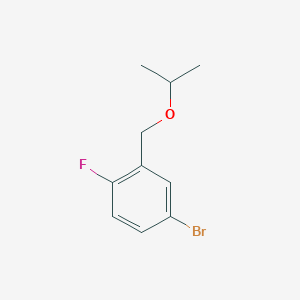
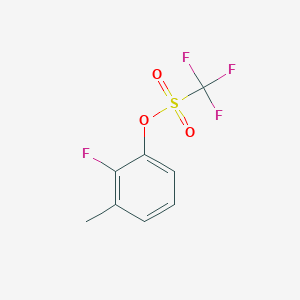

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
